2-Hydroxyisobutyric acid

概述

描述

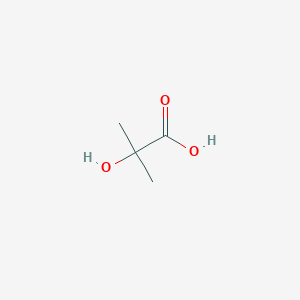

2-Hydroxyisobutyric acid (2-HIBA; CAS 594-61-6) is a C4 hydroxycarboxylic acid with the molecular formula C₄H₈O₃ and a molecular weight of 104.10 g/mol. It features a tertiary carbon atom adjacent to both hydroxyl and carboxylic acid groups, distinguishing it from linear hydroxy acids like lactic acid. This structural uniqueness contributes to its role as a versatile building block in polymer synthesis and its involvement in biological processes such as lysine 2-hydroxyisobutyrylation (Khib), a post-translational modification . Industrially, it is used as a pH regulator, chelating agent, and additive in resins and cleaning agents .

2-HIBA is biosynthesized via microbial pathways, including engineered strains of Cupriavidus necator and Methylobacterium extorquens, utilizing renewable carbon sources like methanol or CO₂ . It is also a metabolite of methyl tert-butyl ether (MTBE), a gasoline additive linked to environmental toxicity . Recent studies highlight its endogenous production in humans, contradicting earlier assumptions of solely exogenous origins .

作用机制

Target of Action

2-Hydroxyisobutyric acid (2-HIBA) is an organic compound that primarily targets the enzyme 2-hydroxyisobutyryl coenzyme A (CoA) mutase . This enzyme plays a crucial role in the isomerization of 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A . The amides formed from this carboxylic acid and the ε-amino group of lysine residues are a kind of post-translational modification .

Mode of Action

The interaction of 2-HIBA with its target enzyme, 2-hydroxyisobutyryl CoA mutase, results in the isomerization of 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A . This process is a key step in the metabolic pathway of 2-HIBA.

Biochemical Pathways

2-HIBA is involved in the degradation of branched-chain amino acids and ketogenesis . It is also a product of the degradation of the groundwater pollutant methyl tert-butyl ether (MTBE) in certain bacterial species . The enzyme 2-hydroxyisobutyryl CoA mutase isomerizes 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A, and the hydrolysis of the latter gives 2-HIBA .

Result of Action

The action of 2-HIBA results in the production of various compounds. For instance, it serves as a precursor in the synthesis of compounds like isobutylene glycol and methacrylic acid . It is also considered a naturally occurring precursor to polyesters .

Action Environment

The action of 2-HIBA can be influenced by various environmental factors. For instance, the presence of certain bacterial species can affect the production and degradation of 2-HIBA . Additionally, exposure to pollutants like MTBE can lead to increased levels of 2-HIBA in the body .

生化分析

Biochemical Properties

The enzyme 2-hydroxyisobutyryl coenzyme A (CoA) mutase isomerizes 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A . Hydrolysis of the latter gives 2-Hydroxyisobutyric acid . The amides formed from this carboxylic acid and the ε-amino group of lysine residues are a kind of post-translational modification .

Cellular Effects

High levels of this compound were found in urines of patients with obesity and hepatic steatosis, suggesting a potential involvement of this metabolite in clinical conditions . The gut microbial origin of this compound was hypothesized, however its actual origin and role in biological processes are still not clear .

Dosage Effects in Animal Models

In a study with the model organism Caenorhabditis elegans, it was found that this compound supplementation at concentrations of 0.1 mM, 5 mM, 10 mM, 20 mM, 50 mM, and 100 mM had various effects on the physiology of the nematodes .

Metabolic Pathways

A biobased route to this compound is possible by employing the second relevant metabolic sequence derived from the degradation pathway of MTBE, the isomerisation of 3-hydroxybutyric acid .

生物活性

2-Hydroxyisobutyric acid (2-HIBA) is an organic compound that has garnered attention in recent years due to its diverse biological activities and potential implications in various health conditions. This article explores the biological activity of 2-HIBA, including its role in metabolic disorders, cancer, and other diseases, supported by research findings and case studies.

2-HIBA is a short-chain organic acid that acts as a metabolite of methyl tert-butyl ether (MTBE), a gasoline additive. It is involved in several metabolic pathways, particularly in the tricarboxylic acid (TCA) cycle, which is crucial for energy production in cells . The compound is recognized for its role as a marker for environmental exposure and its potential implications in disease development.

Biological Functions

1. Role in Metabolic Disorders:

Research indicates that elevated levels of 2-HIBA are associated with obesity, insulin resistance, and type 2 diabetes mellitus (T2D). In a study analyzing various metabolites, 2-HIBA was identified as a critical biomarker for distinguishing between healthy individuals and those with severe preeclampsia (PE) . Additionally, high plasma levels of 2-HIBA correlate with insulin resistance and can predict the progression of T2D without requiring glucose tolerance tests .

2. Cancer Biomarker:

2-HIBA has been implicated in cancer biology. Elevated levels have been observed in patients with pancreatic cancer and during the early stages of acute myeloid leukemia . A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified numerous proteins modified by lysine 2-hydroxyisobutyrylation (Khib), suggesting that 2-HIBA plays a role in transcription regulation and metabolic pathways associated with cancer progression .

3. Neurological Effects:

Recent findings suggest that 2-HIBA can penetrate the blood-brain barrier, potentially ameliorating cognitive dysfunction in models of diabetes . This raises the possibility of using 2-HIBA as a therapeutic agent for neurodegenerative conditions linked to metabolic dysregulation.

Case Studies

- Case Study on Diabetes: In a cohort study involving adolescents, elevated levels of 2-HIBA were found to predict worsening glycemic control over time. This suggests its utility as an early indicator of insulin resistance and T2D progression .

- Cancer Research: A comprehensive analysis revealed that Khib-modified proteins are significantly involved in metabolic pathways such as glycolysis and fatty acid degradation. The inhibition of Khib modification through specific inhibitors resulted in decreased proliferation and migration of pancreatic cancer cells, highlighting the therapeutic potential of targeting this pathway .

Research Findings

科学研究应用

Metabolic Disease Treatment

Recent studies have highlighted the potential of 2-HIBA in addressing metabolic disorders, particularly those related to mitochondrial dysfunction.

- Cognitive Impairment : A study demonstrated that 2-HIBA can penetrate the blood-brain barrier and bind to the mitochondrial protein MT-ND3, which is crucial for maintaining mitochondrial respiratory chain function. This binding was shown to ameliorate cognitive dysfunction in diabetic mice by stabilizing NAD+/NADH levels and enhancing mitochondrial function .

- Obesity and Diabetes : Elevated levels of 2-HIBA have been associated with obesity and type 2 diabetes. Research indicates that individuals with these conditions exhibit higher urinary concentrations of 2-HIBA, suggesting its potential as a biomarker for metabolic diseases . Furthermore, 2-HIBA supplementation in model organisms like Caenorhabditis elegans has shown promise in extending lifespan and improving oxidative stress resistance, which may have implications for aging-related metabolic disorders .

Microbial Degradation

2-HIBA is also relevant in microbiological studies, particularly concerning its degradation by specific bacterial strains.

- Actinobacterial Degradation : The actinobacterial strain Actinomycetospora chiangmaiensis has been identified as capable of degrading 2-HIBA. This degradation process involves key enzymatic pathways that are induced when the bacteria are cultured with 2-HIBA as a substrate . Understanding these pathways can provide insights into bioremediation strategies for organic pollutants.

Biomarker for Health Conditions

The presence of 2-HIBA in biological fluids has been linked to various health conditions.

- Alcohol Abuse and Gestational Diabetes : Increased levels of 2-HIBA have been observed in individuals with a history of alcohol abuse and pregnant women who develop gestational diabetes mellitus. These findings suggest that 2-HIBA may serve as a potential biomarker for monitoring these conditions .

Post-Translational Modifications

Recent research has uncovered that 2-HIBA plays a role in post-translational modifications of proteins.

- Histone Modification : The metabolite is involved in lysine 2-hydroxyisobutyrylation, a modification that affects gene expression regulation through changes in chromatin structure. This discovery opens avenues for exploring how metabolic states influence epigenetic modifications .

Industrial Applications

In industrial contexts, 2-HIBA serves as an intermediate compound.

- Acrylic Glass Production : It is utilized in processes for producing poly(methyl methacrylate), which is a key material used in acrylic glass manufacturing . Understanding its role in these processes can lead to improved production techniques and material properties.

Data Summary Table

常见问题

Basic Research Questions

Q. What are the key physical and chemical properties of 2-Hydroxyisobutyric acid critical for experimental design?

- Methodological Answer : Key properties include a melting point of 76–80°C and a boiling point of 84°C at 760 mmHg . Stability under recommended storage conditions is confirmed, but decomposition temperature and reactivity data are unavailable. Researchers should prioritize temperature-controlled environments (e.g., refrigeration for long-term storage) and avoid incompatible materials, though none are specified in current SDS . Analytical techniques like HPLC or NMR should be used to verify purity due to limited solubility and partition coefficient data.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use impervious gloves, respirators, and protective clothing to prevent dermal or inhalation exposure . Ensure adequate ventilation (e.g., fume hoods) during handling. For spills, absorb with inert materials (e.g., diatomite) and decontaminate surfaces with alcohol . Store in locked, dry conditions at room temperature, as per FUJIFILM Wako specifications . Emergency procedures include rinsing skin with water (without inducing vomiting if ingested) and seeking immediate medical attention .

Advanced Research Questions

Q. How can researchers address contradictions or gaps in toxicity data for this compound in biological studies?

- Methodological Answer : While SDS data classify reproductive and organ toxicity risks , ecological toxicity data are absent. For in vivo studies, conduct preliminary assays (e.g., acute toxicity testing in model organisms) to establish safe exposure thresholds. Use computational tools like QSAR models to predict ecotoxicological endpoints in lieu of empirical data. Cross-reference with structurally similar compounds (e.g., lactic acid derivatives) to infer potential hazards .

Q. What challenges arise in metabolic engineering for microbial biosynthesis of this compound, and how can they be mitigated?

- Methodological Answer : Heterologous expression of (R)-3-hydroxybutyryl-CoA mutases in Methylobacterium extorquens AM1 can lead to host strain inhibition due to metabolic burden . Optimize expression vectors (e.g., codon-optimized genes) and use fed-batch bioreactors to balance growth and production phases. Monitor metabolic gene downregulation (e.g., methanol dehydrogenase) via qPCR and supplement with cofactors (e.g., vitamin B12 for mutase activity) to sustain overflow metabolism. Achieved yields of 2.1 g/L highlight the need for prolonged production phases through promoter engineering .

Q. What analytical strategies distinguish this compound from structural isomers in complex biological matrices?

- Methodological Answer : Employ tandem LC-MS with hydrophilic interaction liquid chromatography (HILIC) to separate polar isomers. Use high-resolution mass spectrometry (HRMS) to differentiate via exact mass (m/z 104.1045 for C₄H₈O₃) and isotopic patterns. Derivatization with BSTFA or MTSTFA enhances volatility for GC-MS analysis, while ¹H-NMR can identify unique proton environments (e.g., hydroxyl and methyl groups) .

Q. How should researchers document synthesis and characterization of this compound derivatives to ensure reproducibility?

- Methodological Answer : Follow Beilstein Journal guidelines: report detailed synthetic protocols (e.g., reaction stoichiometry, catalysts, purification steps) in supplementary materials . For novel derivatives, provide HRMS, ¹³C-NMR, and IR spectra. Include purity assessments via HPLC (≥98% by titration) and batch-specific certificates of analysis . For known compounds, cite prior synthesis methods (e.g., microbial pathways from Methylobacterium studies) .

Q. Methodological Notes

相似化合物的比较

Comparison with Structurally Similar Hydroxy Acids

Lactic Acid (2-Hydroxypropanoic Acid)

- Structure : Primary alcohol group (CH₃CH(OH)COOH) with a secondary carbon.

- Applications : Biodegradable plastics (PLA), food preservative, cosmetics.

- Biosynthesis : Fermentation of carbohydrates (e.g., Lactobacillus spp.).

- Key Differences: Lactic acid lacks a tertiary carbon, making it less thermally stable than 2-HIBA.

Glycolic Acid (2-Hydroxyethanoic Acid)

- Structure : Simplest α-hydroxy acid (HOCH₂COOH).

- Applications : Skincare (exfoliant), textile dyeing, adhesives.

- Biosynthesis : Chemically synthesized from formaldehyde and hydrogen cyanide or via microbial routes.

- Key Differences: Glycolic acid’s smaller size limits its utility in polymer synthesis compared to 2-HIBA.

Comparison with Other C4 Carboxylic Acids

2-Hydroxybutyric Acid

- Structure : CH₃CH₂CH(OH)COOH; linear C4 hydroxy acid.

- Applications : Biomarker for insulin resistance, precursor in organic synthesis.

- Biosynthesis : Byproduct of glutathione synthesis or ketone body metabolism.

- Key Differences : Unlike 2-HIBA, 2-hydroxybutyric acid is linked to metabolic disorders and lacks industrial polymer applications .

2-Oxobutyric Acid (α-Ketobutyric Acid)

- Structure : CH₃CH₂COCOOH; keto group instead of hydroxyl.

- Applications: Intermediate in amino acid metabolism (e.g., methionine, threonine).

- Biosynthesis : Degradation of threonine or methionine.

Unique Roles of 2-HIBA

Data Tables

Table 1: Chemical Properties

属性

IUPAC Name |

2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLBGMIXKSTLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032954 | |

| Record name | 2-Hydroxyisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2-Hydroxyisobutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

212.00 °C. @ 760.00 mm Hg | |

| Record name | alpha-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

594-61-6 | |

| Record name | 2-Hydroxyisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYISOBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-HYDROXYISOBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLLACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMW250U2HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82.5 °C | |

| Record name | alpha-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。